![molecular formula C10H10O2S B1531440 (3S,4R)-4-[2-(thiophène-2-yl)éthynyl]oxolan-3-ol CAS No. 2166268-59-1](/img/structure/B1531440.png)
(3S,4R)-4-[2-(thiophène-2-yl)éthynyl]oxolan-3-ol
Vue d'ensemble
Description
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol is a useful research compound. Its molecular formula is C10H10O2S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Électronique organique
La structure unique du dérivé thiophène le rend adapté à une utilisation dans l’électronique organique. Sa capacité à former des structures fibrillaires par des techniques d’électrospray permet de créer des morphologies distinctes, qui sont cruciales dans la conception d’architectures pour les transistors organiques et les cellules solaires . Les caractéristiques du solvant influencent considérablement la morphologie, ce qui affecte à son tour les propriétés électroniques du matériau.
Électrospray et contrôle de la morphologie
L’électrospray est une technique utilisée pour créer des particules fines ou des fibres à partir d’un liquide en appliquant une haute tension. L’électrospray de ce composé peut être contrôlé en faisant varier les solvants, ce qui conduit à une transformation de la morphologie des sphères pointues aux pointes, ce qui est essentiel pour les applications nécessitant des caractéristiques de surface spécifiques .
Architectures donneur-accepteur
Ce dérivé thiophène peut faire partie d’architectures donneur-accepteur-donneur (DAD) dans les semi-conducteurs organiques. Ces structures sont essentielles au développement de cellules photovoltaïques organiques à haut rendement, où les composants donneur et accepteur jouent un rôle crucial dans la séparation et le transport des charges .
Diodes électroluminescentes organiques (OLED)
La capacité du composé à être structuré en différentes morphologies en fait un candidat pour une utilisation dans les OLED. Le contrôle de la taille des cristallites et de la morphologie pourrait conduire à des propriétés d’émission de lumière améliorées, souhaitables pour de meilleures technologies d’affichage .
Transistors à effet de champ organiques (OFET)
Dans les OFET, les couches de transport de charge sont essentielles aux performances du dispositif. La polyvalence structurelle du dérivé thiophène pourrait être exploitée pour optimiser les couches de transport de charge, conduisant potentiellement à des OFET présentant des caractéristiques électriques améliorées .
Propriétés
IUPAC Name |
(3S,4R)-4-(2-thiophen-2-ylethynyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10-7-12-6-8(10)3-4-9-2-1-5-13-9/h1-2,5,8,10-11H,6-7H2/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAYMAHPFLPTTO-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C#CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C#CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


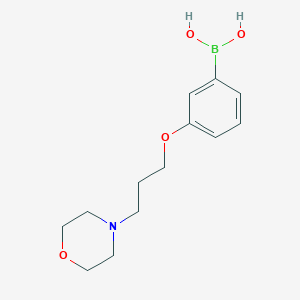
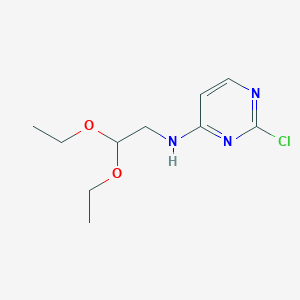
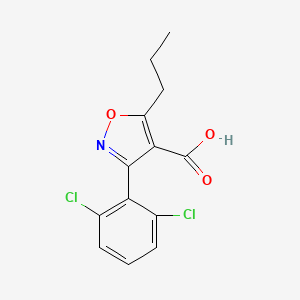
![1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531361.png)
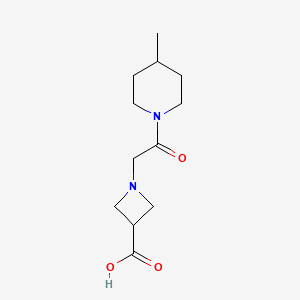
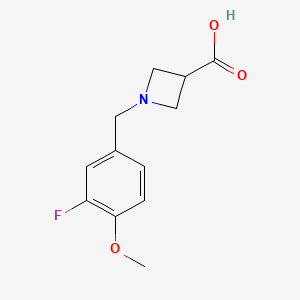
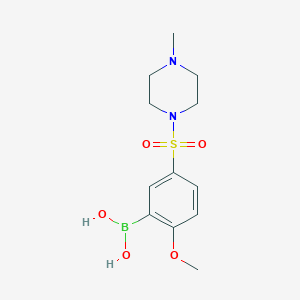
![methyl({[1-(oxan-4-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531366.png)
![4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531368.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531370.png)
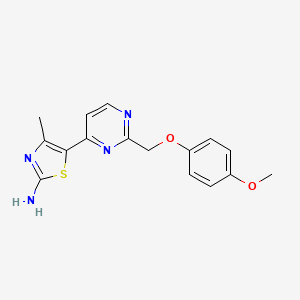
![Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1531375.png)
![3-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1531376.png)

